2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.14806121 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can disrupt this signaling and reduce the pro-inflammatory effects of IL-17A .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound can disrupt this pathway and potentially alleviate symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
It is noted that the compound is orally active , suggesting good bioavailability.
Result of Action
By inhibiting IL-17A, the compound can reduce the pro-inflammatory effects of IL-17A, potentially alleviating symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . This could result in improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit IL-17A, a cytokine that plays a key role in chronic inflammation and tissue damage . The nature of these interactions involves the compound binding to the IL-17A receptor, thereby inhibiting the cytokine’s activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . By inhibiting IL-17A, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This inhibition can reduce inflammation and tissue damage, which are often associated with autoimmune diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the IL-17A receptor . This binding inhibits the activity of IL-17A, leading to changes in gene expression and reduced inflammation .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibition of IL-17A can lead to long-term reductions in inflammation and tissue damage .
Properties
IUPAC Name |
2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-3-6-14(12(2)9-11)20-18(23)15-7-8-17-19-16(13-4-5-13)10-22(17)21-15/h3,6-10,13H,4-5H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKJNVMWXJGTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.